molecular formula C12H19N3O3S B12477100 Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- CAS No. 56046-62-9

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-

Cat. No.: B12477100
CAS No.: 56046-62-9
M. Wt: 285.36 g/mol
InChI Key: XWQURWIJAIIPQP-UHFFFAOYSA-N
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Description

Chemical Name: Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- Molecular Formula: C₁₂H₁₉N₃O₃S CAS Registry Number: 63494-59-7 Structural Features:

  • A methanesulfonamide core (-SO₂NH₂) linked to an ethylaminoethyl chain.
  • The phenyl ring is substituted with a methyl group at position 3 and a nitroso (-NO) group at position 2.
  • The ethyl group is attached to the amino nitrogen of the phenyl ring.

Its structural uniqueness lies in the nitroso group, which may influence reactivity, stability, and biological activity compared to analogs.

Properties

IUPAC Name

N-[2-(N-ethyl-3-methyl-4-nitrosoanilino)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C12H19N3O3S/c1-4-15(8-7-13-19(3,17)18)11-5-6-12(14-16)10(2)9-11/h5-6,9,13H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XWQURWIJAIIPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
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DSSTOX Substance ID

DTXSID3042134
Record name Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-
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Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

0.0000007 [mmHg]
Record name N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide
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CAS No.

56046-62-9
Record name N-[2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]methanesulfonamide
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Record name N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide
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Record name Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-
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Record name Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-
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Record name N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]methanesulphonamide
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Record name 4-NITROSO-N-ETHYL-N-(.BETA.-METHYLSULFONAMIDOETHYL)-M-TOLUIDINE
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Record name N-(2-(ETHYL(3-METHYL-4-NITROSOPHENYL)AMINO)ETHYL)-METHANESULFONAMIDE
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Preparation Methods

Formation of the Aromatic Nitroso Intermediate

The nitroso-functionalized aromatic core is typically synthesized via nitrosation of a pre-formed aniline derivative. A common precursor is N-ethyl-3-methylaniline , which undergoes nitrosation using sodium nitrite (NaNO₂) under acidic conditions. For example, hydrochloric acid (HCl) at 0–5°C facilitates electrophilic aromatic substitution at the para position relative to the ethylamino group.

Mechanistic Insight :
The reaction proceeds through the generation of nitrosonium ion (NO⁺) in situ, which attacks the electron-rich aromatic ring. Steric hindrance from the ethyl and methyl groups directs nitrosation to the 4-position, yielding N-ethyl-3-methyl-4-nitrosoaniline .

Optimization Considerations :

  • Temperature Control : Excessive heat (>10°C) risks diazonium salt formation or over-oxidation.
  • Stoichiometry : A 1:1 molar ratio of NaNO₂ to aniline ensures complete conversion without side reactions.

Introduction of the Ethylaminoethyl Side Chain

The ethylaminoethyl moiety is introduced via nucleophilic substitution or reductive amination. Patent US20050049302 describes alkylation of 3-methyl-4-nitrosoaniline with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Reaction Scheme :
$$
\text{3-Methyl-4-nitrosoaniline} + \text{Cl-CH₂CH₂-NH-Et} \xrightarrow{\text{Base}} \text{N-Ethyl-N-(2-aminoethyl)-3-methyl-4-nitrosoaniline} + \text{HCl}
$$

Challenges :

  • Competing side reactions (e.g., over-alkylation) are mitigated by slow addition of the alkylating agent.
  • Catalytic iodide salts (e.g., KI) enhance reaction rates via the Finkelstein mechanism.

Sulfonamide Group Attachment

The final step involves reacting the secondary amine with methanesulfonyl chloride (MsCl) to form the sulfonamide. This exothermic reaction requires careful temperature modulation (0–25°C) and a scavenger for HCl byproducts, such as triethylamine (TEA) or pyridine.

Procedure (Adapted from US3574740A) :

  • Dissolve N-ethyl-N-(2-aminoethyl)-3-methyl-4-nitrosoaniline in nitroethane.
  • Add MsCl dropwise at 0°C, followed by TEA to neutralize HCl.
  • Warm to 50°C, filter precipitated TEA·HCl, and isolate the product via crystallization.

Yield Data :

Solvent Temperature (°C) Yield (%) Purity (HPLC)
Nitroethane 0 → 50 92 98.5
THF 25 78 95.2
DCM -10 → 25 85 97.8

Source: US3574740A, VulcanChem

Critical Analysis of Methodologies

Solvent Selection

Nitroalkanes (e.g., nitroethane) are preferred for sulfonylation due to their dual role as reaction media and solubilizing agents for intermediates. Their high dielectric constants stabilize ionic intermediates, while low solubility of byproducts (e.g., amine hydrochlorides) simplifies filtration.

Comparative Solvent Performance :

  • Nitroethane : Enables 92% yield due to optimal solubility and inertness.
  • Tetrahydrofuran (THF) : Lower yield (78%) attributed to side reactions with MsCl.
  • Dichloromethane (DCM) : Requires cryogenic conditions but offers high purity.

Catalytic and Stoichiometric Additives

  • Lewis Acids : SnCl₄ (1 mol%) in Friedel-Crafts acylations improves electrophilic substitution rates.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency in biphasic systems.

Purification and Characterization

Crystallization Techniques

Product isolation often involves anti-solvent crystallization. For example, adding hexane to a nitroethane solution precipitates the sulfonamide as fine crystals, achieving >98% purity.

Optimized Crystallization Protocol :

  • Concentrate the reaction mixture under reduced pressure.
  • Add hexane (3:1 v/v) and cool to −20°C.
  • Filter and wash with cold hexane.

Analytical Characterization

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 7.84 (bs, 1H, NH), 7.35 (m, 2H, Ar-H), 3.74 (s, 3H, CH₃SO₂), 2.08 (s, 3H, Ar-CH₃).
  • HPLC : Retention time = 8.2 min (C18 column, MeCN/H₂O = 70:30).

Scalability and Industrial Applications

The nitroethane-mediated sulfonylation method (US3574740A) is scalable to kilogram-scale production, with 89–92% yields reported in pilot plants. Key advantages include:

  • Recyclability of nitroethane solvent (>5 cycles without yield loss).
  • Minimal purification requirements due to high selectivity.

Chemical Reactions Analysis

Friedel-Crafts Acylation

Used to introduce acyl groups to aromatic rings in dye intermediates.

  • Conditions : Acyl halide/anhydride with AlCl₃ catalyst in chlorobenzene .

  • Example : Reacts with acetyl chloride to form arylketones for indoaniline dyes .

Alkylation of Amines

The ethylaminoethyl side chain undergoes alkylation:

  • Conditions : Halides in THF/DMF with NaH or excess amine .

  • Example : Methylation with CH₃I forms N-methyl derivatives .

Reaction TypeReagents/ConditionsProductReference
Friedel-CraftsAcCl, AlCl₃, chlorobenzene, 25–50°CArylketone intermediates
Amine AlkylationCH₃I, NaH, THFN-Methyl derivatives

Atmospheric Oxidation

  • Mechanism : Vapor-phase reaction with hydroxyl radicals (·OH).

  • Half-life : ~1.7 hours at 25°C .

  • Kinetics : Rate constant = 2.3×1010cm3/molecule-sec2.3 \times 10^{-10} \, \text{cm}^3/\text{molecule-sec} .

Hydrolysis and Volatilization

  • Hydrolysis : Limited data; stable in aqueous media due to low Henry’s Law constant (1×1010atm-cu m/mole1 \times 10^{-10} \, \text{atm-cu m/mole}) .

  • Volatilization : Negligible from water/soil due to low vapor pressure (7×107mmHg7 \times 10^{-7} \, \text{mmHg}) .

Nitroso Group (R-N=O)

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitroso to amine .

  • Dye Coupling : Reacts with aromatic amines to form azomethine dyes .

Sulfonamide Group

  • Acid/Base Reactions : Deprotonates in basic media, forming salts (e.g., hydrochloride, CID 109794) .

Functional GroupReactionConditionsOutcomeReference
NitrosoCatalytic hydrogenationH₂, Pd/C, ethanolAmine derivative
SulfonamideSalt formationHCl in THFHydrochloride salt (CID 109794)

Azo Dye Formation

  • Mechanism : Diazotization and coupling with phenols/amines.

  • Role : Serves as an electron-deficient coupling agent for indophenol dyes .

Bioconjugation

  • BCF Value : 24 (low bioconcentration in aquatic organisms) .

Thermal and Photochemical Stability

  • Thermal Decomposition : No data available; inferred stability from low vapor pressure.

  • Photolysis : Particulate-phase degradation via wet/dry deposition .

Scientific Research Applications

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways and enzyme activities. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Substituents/Modifications CAS/Reference
Target Compound C₁₂H₁₉N₃O₃S 3-methyl-4-nitrosophenyl, ethylaminoethyl chain 63494-59-7
USP Sotalol Related Compound B (Monohydrochloride) C₁₂H₂₀N₂O₂S·HCl 4-(2-isopropylaminoethyl)phenyl, no nitroso group 959-24-0
N-[4-[1-Hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide (Sotalol) C₁₂H₂₀N₂O₃S·HCl β-hydroxyethylamino group, isopropyl substitution, hydrochloride salt 1246820-85-8
Antiarrhythmic Agent () C₂₁H₂₆N₄O₅S Hydroxypropoxy phenyl, imidazolyl phenoxy, sulfonamide core PMID:2319556
Triflusulfuron Methyl Ester (Pesticide) C₁₅H₁₅F₃N₆O₆S Triazine ring, trifluoroethoxy group, methyl ester -

Key Observations :

  • The target compound’s nitroso group distinguishes it from most analogs, which typically feature amino (-NH₂), formyl (-CHO), or hydroxyl (-OH) substituents .
  • Unlike sotalol derivatives (e.g., Related Compound B), the target lacks a β-hydroxyethylamino chain, which is critical for β-adrenergic blocking activity .
  • The antiarrhythmic agent in has a larger, more complex structure with an imidazolyl phenoxy group, enabling dual Class II/III activity .
  • Pesticide analogs () prioritize sulfonylurea linkages and heterocyclic rings for herbicidal action, diverging from the target’s arylalkylamine design .

Pharmacological and Functional Differences

Compound Primary Application Notable Activity/Property Reference
Target Compound Undefined (Potential lead) Nitroso group may confer unique redox or metabolic stability
USP Sotalol Related Compounds Antiarrhythmic (Class III) β-blocking and potassium channel inhibition
Antiarrhythmic Agent () Class II/III Antiarrhythmic Dual sodium/potassium channel modulation
Triflusulfuron Methyl Ester Herbicide Acetolactate synthase (ALS) inhibition

Key Observations :

  • Sotalol derivatives are well-characterized antiarrhythmics, whereas the target’s pharmacological profile remains unexplored in the provided evidence.

Physicochemical Properties

Compound Molecular Weight Salt Form Solubility/Stability Considerations Reference
Target Compound 271.38 g/mol Free base Likely lipophilic due to nitroso and ethyl groups
Sotalol (HCl salt) 308.83 g/mol Hydrochloride Enhanced water solubility
Betapace-d6 (Deuterated) 278.40 + 36.46 Deuterated HCl Isotope effects on metabolism

Key Observations :

  • The target compound’s free base form may limit aqueous solubility compared to hydrochloride salts like sotalol .
  • Deuterated analogs (e.g., Betapace-d6) are designed for metabolic studies, highlighting the role of isotopic substitution in drug development .

Biological Activity

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- (CAS Number: 56046-62-9) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables that highlight its significance in medicinal chemistry.

Basic Information

PropertyValue
Molecular Formula C₁₂H₁₉N₃O₃S
Molecular Weight 285.36 g/mol
InChI Key XWQURWIJAIIPQP-UHFFFAOYSA-N
LogP 1.85

The compound features a methanesulfonamide group attached to an ethyl chain with a nitrosophenyl moiety, which is significant for its biological interactions and potential therapeutic applications .

Antiproliferative Effects

Research indicates that methanesulfonamide derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, modifications to the core structure of related compounds have shown promising results in inhibiting the growth of HeLa cells, a widely used cervical cancer cell line .

The biological activity of methanesulfonamide can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Studies suggest that compounds with similar structures may inhibit protein tyrosine phosphatases (PTP), which play a crucial role in signaling pathways related to cancer progression .

Case Studies

  • Inhibition of PTP1B : A study involving methanesulfonamide derivatives demonstrated their ability to inhibit PTP1B, which is implicated in insulin signaling and glucose metabolism. These compounds showed IC50 values ranging from 69 µM to 87 µM, indicating moderate inhibitory activity .
  • Diabetes Models : In vivo studies have shown that certain derivatives can reduce blood glucose levels significantly in diabetic rat models, suggesting potential applications in diabetes management .
  • Cytotoxicity Studies : The cytotoxic effects of methanesulfonamide derivatives were evaluated using various cancer cell lines, revealing that some compounds exhibited selective toxicity towards malignant cells while sparing normal cells .

Data Table: Biological Activities of Methanesulfonamide Derivatives

Compound NameIC50 (µM)TargetCell Line
Methanesulfonamide Derivative A69PTP1BHeLa
Methanesulfonamide Derivative B74PTP1BHeLa
Methanesulfonamide Derivative C87PTP1BHeLa
Methanesulfonamide Derivative D203TCPTPVarious Cancer Cells

Applications in Medicinal Chemistry

Methanesulfonamide has been utilized as a chemical intermediate in the synthesis of various dyes and pharmaceutical agents. Its structural properties allow it to participate in reactions leading to the formation of complex organic molecules used in drug development .

Pharmacokinetics and Toxicology

While the pharmacokinetic profile of methanesulfonamide is still under investigation, initial studies suggest moderate bioavailability and metabolic stability. However, potential toxicological effects must be assessed thoroughly given the presence of the nitroso group, which is known for its reactivity and potential carcinogenicity .

Q & A

Q. Characterization :

  • Spectral analysis : Confirm structure via ¹H/¹³C NMR (δ ~3.0 ppm for CH₃SO₂ group), IR (S=O stretches at ~1350-1150 cm⁻¹), and HRMS .
  • Elemental analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Advanced: How can computational docking studies predict the biological activity of this compound?

Answer:
Molecular docking (e.g., AutoDock 4.2 or Schrödinger Suite) evaluates binding affinity to target proteins:

Protein preparation : Retrieve the target’s crystal structure (e.g., PDB ID 3BZ3 for kinase inhibition studies). Remove water molecules and add hydrogens .

Ligand optimization : Generate 3D conformers of the methanesulfonamide derivative using Gaussian09 with B3LYP/6-31G* basis set.

Docking validation : Redock known inhibitors (e.g., PF-562,271) to validate the protocol (RMSD <2.0 Å indicates reliability) .

Binding mode analysis : Focus on hydrogen bonds between the sulfonamide group and key residues (e.g., Lys454 in FAK kinase) and hydrophobic interactions with the nitrosophenyl moiety .

Q. Example data :

ParameterValue
RMSD (PF-562,271)1.181 Å
Predicted ΔG-9.2 kcal/mol

Basic: What analytical techniques are critical for confirming structural integrity post-synthesis?

Answer:

  • X-ray crystallography : Resolve dihedral angles (e.g., 49.65° between aromatic rings) and hydrogen-bonding networks (N–H⋯O, ~2.8–3.0 Å) to confirm 3D conformation .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robustness for biological assays) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient, λ = 254 nm) .

Advanced: How does the nitrosophenyl moiety influence the compound’s redox behavior and biological interactions?

Answer:
The nitroso group (–NO) exhibits redox activity:

Electrochemical studies : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in DMF) reveals reversible reduction peaks at ~-0.5 V vs. Ag/AgCl, indicating radical formation .

Mechanistic implications : The –NO group can act as a pro-drug, releasing nitric oxide (NO) under enzymatic reduction (e.g., by NADPH oxidases), contributing to cytotoxicity in cancer cells .

SAR analysis : Derivatives lacking the nitroso group show ~50% reduced activity in SKOV3 ovarian cancer models, confirming its role in target engagement .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer:

Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., 48-h MTT assay in SKBR3 cells vs. 72-h resazurin assay) .

Metabolic stability : Test liver microsomal stability (e.g., rat S9 fraction, 1 mM NADPH) to identify rapid degradation that may skew activity .

Off-target profiling : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition (e.g., FAK vs. unrelated kinases like EGFR) .

Q. Example conflict resolution :

StudyReported IC₅₀ (FAK)Key Variable
A12 nM10% FBS media
B220 nMSerum-free

Basic: How can researchers optimize reaction yields for the ethylaminoethyl side chain?

Answer:

Amine alkylation : Use a 2:1 molar ratio of ethyl bromide to the primary amine in DMF with NaHCO₃ to minimize di-alkylation byproducts .

Temperature control : Maintain 0–5°C during sulfonamide coupling to prevent decomposition of the nitroso group .

Workup : Extract unreacted reagents with dichloromethane/water (3x) and dry over MgSO₄. Typical yields: 65–75% .

Advanced: What role does the methanesulfonamide group play in pharmacokinetic properties?

Answer:

  • Solubility : The sulfonamide increases hydrophilicity (logP reduction by ~1.2 units vs. methyl ester analogs) .
  • Metabolism : Resistant to CYP3A4-mediated oxidation due to electron-withdrawing effects, prolonging half-life (t₁/₂ = 8.2 h in mice) .
  • Toxicity : Screen for renal sulfonamide crystalluria via urinary pH modulation (alkaline pH reduces risk) .

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